4-(Butoxymethyl)piperidine hydrochloride chemical structure and properties
4-(Butoxymethyl)piperidine hydrochloride chemical structure and properties
A Versatile Pharmacophore & Linker Scaffold in Medicinal Chemistry
Executive Summary
4-(Butoxymethyl)piperidine hydrochloride is a specialized heterocyclic building block used in the synthesis of bioactive small molecules. Characterized by a piperidine ring substituted at the C4 position with a lipophilic butoxymethyl ether tail, this scaffold serves as a critical modulator of physicochemical properties (LogP/LogD) and spatial orientation in drug design.
This guide provides a comprehensive technical analysis of the molecule, distinguishing between its isomeric forms (n-butyl vs. tert-butyl), detailing synthetic pathways, and outlining its utility in GPCR ligand design and PROTAC linker chemistry.
Part 1: Chemical Identity & Structural Analysis
The term "4-(Butoxymethyl)piperidine" can refer to two distinct isomers depending on the branching of the butyl group. In commercial catalogs, the tert-butyl variant is more frequently indexed, but the n-butyl variant is a common custom-synthesized motif for extending alkyl chains in binding pockets.
1.1 Nomenclature and Identification
| Feature | 4-(tert-Butoxymethyl)piperidine HCl | 4-(n-Butoxymethyl)piperidine HCl |
| CAS Number | 184042-90-8 (Free base) | Custom Synthesis (No dominant CAS) |
| Molecular Formula | C₁₀H₂₁NO · HCl | C₁₀H₂₁NO · HCl |
| Molecular Weight | 207.74 g/mol (Salt) | 207.74 g/mol (Salt) |
| IUPAC Name | 4-[(2-methylpropan-2-yl)oxymethyl]piperidine hydrochloride | 4-(butoxymethyl)piperidine hydrochloride |
| SMILES | Cl.CC(C)(C)OCC1CCNCC1 | Cl.CCCCOCC1CCNCC1 |
1.2 Structural Conformational Analysis
The piperidine ring predominantly adopts a chair conformation . The 4-butoxymethyl substituent prefers the equatorial position to minimize 1,3-diaxial interactions with the ring protons.
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Pharmacophore Role: The ether oxygen acts as a weak hydrogen bond acceptor (HBA) but not a donor, altering the solvation profile compared to the parent alcohol (4-hydroxymethylpiperidine).
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Linker Dynamics: The methylene spacer (-CH2-) between the ring and the ether oxygen provides rotational freedom, allowing the butyl tail to adopt various vectors within a protein binding pocket.
Part 2: Physicochemical Properties[2]
The hydrochloride salt form enhances water solubility and stability, making it the preferred state for storage and handling.
| Property | Value / Characteristic | Context |
| Appearance | White to off-white crystalline solid | Hygroscopic salt |
| pKa (Calc.) | ~10.8 (Piperidine nitrogen) | Highly basic; protonated at physiological pH |
| LogP (Calc.) | ~1.8 (Free base) | n-butyl is more lipophilic than tert-butyl |
| Solubility | Water (>50 mg/mL), Methanol, DMSO | Salt dissociates in aqueous media |
| Melting Point | 158–162 °C (Typical for HCl salts) | Sharp melt indicates high purity |
Expert Insight: The ether linkage is chemically robust against hydrolysis under physiological conditions, unlike esters. However, the tert-butyl ether is acid-sensitive (cleavable by strong acids like TFA), whereas the n-butyl ether is stable to acid, requiring harsher conditions (e.g., BBr₃) for cleavage. This distinction dictates the choice of isomer in synthetic planning.
Part 3: Synthetic Routes & Process Chemistry[5]
Synthesis strategies differ based on the butyl isomer required. Below are the two primary validated pathways.
3.1 Route A: Williamson Ether Synthesis (n-Butyl Analog)
This route is preferred for the linear n-butyl derivative.
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Protection: Start with 4-hydroxymethylpiperidine . Protect the amine with a Boc group to prevent N-alkylation.
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Alkylation: Treat N-Boc-4-hydroxymethylpiperidine with Sodium Hydride (NaH) in DMF/THF, followed by the addition of n-butyl bromide.
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Deprotection: Remove the Boc group using 4M HCl in Dioxane to yield the final hydrochloride salt.
3.2 Route B: Acid-Catalyzed Etherification (tert-Butyl Analog)
The tert-butyl group cannot be installed via SN2 (steric hindrance). Instead, an acid-catalyzed addition to isobutylene is used.
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Reaction: N-Benzyl-4-hydroxymethylpiperidine is reacted with isobutylene gas in the presence of sulfuric acid or Amberlyst-15 catalyst.
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Hydrogenolysis: The benzyl group is removed via catalytic hydrogenation (H₂/Pd-C) in the presence of HCl to yield the salt.
3.3 Synthesis Workflow Diagram
The following diagram illustrates the decision logic and reaction flow for synthesizing either variant.
Caption: Divergent synthetic pathways for n-butyl (SN2 alkylation) vs. tert-butyl (acid-catalyzed addition) ether derivatives.
Part 4: Applications in Medicinal Chemistry[5][6][7]
This scaffold is not merely a passive linker; it is an active pharmacophore element used to optimize Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .
4.1 Pharmacophore Utility
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Lipophilicity Tuning: The butyl chain adds significant lipophilicity (+LogP) without introducing aromaticity. This is crucial for penetrating the Blood-Brain Barrier (BBB) in CNS drug discovery.
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Steric Bulk: The tert-butyl group is a "fat" lipophilic moiety that can fill large hydrophobic pockets in enzymes (e.g., Kinases, Proteases).
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Sigma & Muscarinic Receptors: Piperidines with 4-position ether/alkyl extensions are classic privileged structures for Sigma-1 (
) and Muscarinic (M1/M4) receptors.
4.2 Application Logic Tree
When should a medicinal chemist deploy this scaffold?
Caption: Decision matrix for utilizing the 4-(butoxymethyl)piperidine scaffold in lead optimization.
Part 5: Handling, Safety, & Analytics[2]
5.1 Safety Protocol (Self-Validating)
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Hazards: As a secondary amine hydrochloride, the compound is an irritant. The free base (if generated in situ) is corrosive and volatile.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The ether linkage is susceptible to slow oxidation (peroxide formation) if exposed to air/light over long periods; however, the HCl salt significantly mitigates this risk.
-
Validation: Check for peroxides using starch-iodide paper before using old batches of the free base.
5.2 Analytical Characterization
To verify the identity of the synthesized material, the following signals are diagnostic:
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1H NMR (D₂O/DMSO-d6):
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Mass Spectrometry: Strong
peak at m/z ~172.
References
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Pharmaffiliates. (2025). 4-(tert-Butoxymethyl)piperidine CAS 184042-90-8 Product Data. Retrieved from
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Cayman Chemical. (2025). 4-(N-Boc-amino)piperidine and Piperidine Building Blocks. Retrieved from
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Sigma-Aldrich. (2025). Piperidine Hydrochloride Derivatives Safety Data Sheet. Retrieved from
-
BenchChem. (2025).[8] 4-(Butoxymethyl)piperidine Structure and Suppliers. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Piperidine Derivatives. Retrieved from
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